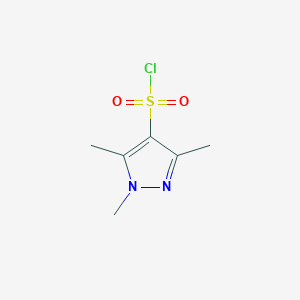
2-(2-Benzoxazolyl)phenyl benzoate
Vue d'ensemble
Description
“2-(2-Benzoxazolyl)phenyl benzoate” is a photoactivated fluorescent dye . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “2-(2-Benzoxazolyl)phenyl benzoate” is 315.32 . Its molecular formula is C20H13NO3 . The SMILES string representation of its structure isO=C(C1=CC=CC=C1)OC2=C(C3=NC4=C(O3)C=CC=C4)C=CC=C2 . Physical And Chemical Properties Analysis
“2-(2-Benzoxazolyl)phenyl benzoate” is a crystal . It exhibits fluorescence with an excitation wavelength (λex) of 303 nm and an emission wavelength (λem) of 361 nm in chloroform upon UV exposure .Applications De Recherche Scientifique
Photoactivated Fluorescent Dye
2-(2-Benzoxazolyl)phenyl benzoate: is used as a photoactivated fluorescent dye . This application is significant in fluorescence microscopy, where the compound’s ability to emit light upon UV exposure is utilized. It has a fluorescence excitation (λex) at 303 nm and emission (λem) at 361 nm in chloroform . This property is particularly useful for tracking and visualizing dynamic processes within biological systems.
Photo-Luminescent Material Research
As a novel class of caged photo-luminescent dyes, 2-(2-Benzoxazolyl)phenyl benzoate contributes to the development of new photo-luminescent materials . These materials have potential applications in creating advanced display technologies and optical devices.
Environmental Monitoring
Lastly, the fluorescent properties of 2-(2-Benzoxazolyl)phenyl benzoate may be utilized in environmental monitoring. It can help in the detection of pollutants or changes in the quality of water, air, or soil by serving as a fluorescent marker.
Each of these applications leverages the unique properties of 2-(2-Benzoxazolyl)phenyl benzoate , demonstrating its versatility and importance in scientific research. The compound’s ability to act as a photoactivated fluorescent dye is particularly central to its diverse uses across different fields of study .
Propriétés
IUPAC Name |
[2-(1,3-benzoxazol-2-yl)phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-20(14-8-2-1-3-9-14)24-17-12-6-4-10-15(17)19-21-16-11-5-7-13-18(16)23-19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGIJKYDWQKJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394621 | |
| Record name | 2-(2-Benzoxazolyl)phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzoxazolyl)phenyl benzoate | |
CAS RN |
477934-10-4 | |
| Record name | 2-(2-Benzoxazolyl)phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















